(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate is a complex organic compound belonging to the morpholine class. It is characterized by a morpholine ring structure that includes a tert-butyl group and two phenyl substituents. The compound features a carbonyl group at the 6-position and a carboxylate group at the 4-position, contributing to its chemical reactivity and potential biological activity. The stereochemistry of the molecule is defined by its (2S,3R) configuration, indicating specific spatial arrangements of its atoms, which can significantly influence its interactions in biological systems.
These reactions are essential for understanding the compound's potential transformations in synthetic and biological contexts.
The biological activity of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has been investigated in various studies. Its structural features suggest potential interactions with biological targets such as enzymes and receptors. Preliminary studies indicate that compounds with similar morpholine structures often exhibit:
Computer-aided prediction tools have been employed to assess its biological activity spectrum, indicating promising therapeutic applications while also highlighting possible toxic effects .
The synthesis of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate typically involves multi-step organic reactions:
Each step must be optimized for yield and purity, often requiring specific reagents and conditions tailored to the desired stereochemistry.
(2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate has potential applications in various fields:
Interaction studies are crucial for understanding how (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate interacts with biological macromolecules:
Such studies contribute to establishing a clearer picture of its therapeutic potential and safety profile.
Several compounds share structural characteristics with (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate. Here are some notable examples:
Compound Name | Structure Features | Biological Activity | Unique Aspects |
---|---|---|---|
Morpholino derivative A | Contains morpholine ring; no phenyl groups | Antimicrobial | Lacks steric hindrance from bulky groups |
Morpholino derivative B | Substituted with halogens instead of phenyls | Anticancer | Increased reactivity due to electronegative substituents |
Phenolic derivative C | Similar core structure but includes hydroxyl groups | Neuroprotective | Hydroxyl groups enhance hydrogen bonding capabilities |
The uniqueness of (2S,3R)-Tert-butyl 6-oxo-2,3-diphenylmorpholine-4-carboxylate lies in its specific combination of steric bulk from tert-butyl and electronic effects from diphenyl substitution, potentially leading to distinctive pharmacological profiles compared to other morpholines.
The compound was first synthesized in the late 20th century through strategic modifications of morpholine scaffolds. Key milestones include:
The synthetic route involves:
This auxiliary addressed critical limitations of earlier systems like 8-phenylmenthol and camphorsultam:
Property | Williams Auxiliary | Traditional Auxiliaries |
---|---|---|
Thermal Stability | Up to 150°C | <100°C |
Recovery Yield | 92-95% | 60-75% |
Stereofacial Bias | π-π Stacking | Steric Hindrance |
Substrate Scope | Broad (aryl/alkyl) | Limited to aliphatic |
The morpholine ring's C2-symmetric environment creates a chiral pocket that directs reagent approach through non-covalent interactions:
Landmark studies utilizing this auxiliary include:
In the total synthesis of Cytovaricin, Evans et al. employed the auxiliary to set three contiguous stereocenters via sequential asymmetric aldol reactions. The morpholine ring enforced Re-face selectivity, yielding the natural product in 22 steps with 98% ee.
A 2019 study demonstrated its use in P-stereogenic center formation during Pd-catalyzed C-P cross-couplings:
Parameter | Result |
---|---|
Yield | 82-89% |
ee | 94-99% |
TON (Pd) | 450-520 |
Substrate Scope | 28 Aryl Halides |
Current applications span:
The auxiliary's commercial availability (≥95% purity, $34–$210/g) and scalability make it preferred for industrial processes.
Molecular Formula: C₂₁H₂₃NO₄
Molecular Weight: 353.42 g/mol
Key Features:
X-ray crystallography reveals:
Deprotonation at C5 generates a Z-enolate stabilized by:
Kinetic vs Thermodynamic Control:
Electrophiles approach from the Si-face due to:
Typical conditions:
Key steps using the Williams Auxiliary:
Final yield: 14% over 18 steps (vs 2% without auxiliary)
In Remdesivir analogue synthesis:
Irritant